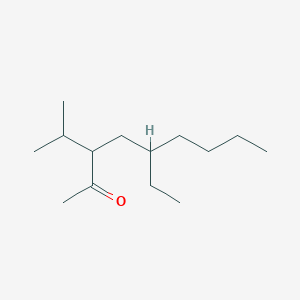
5-Ethyl-3-propan-2-ylnonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-propan-2-ylnonan-2-one is an organic compound belonging to the ketone family It is characterized by a nonane backbone with ethyl and isopropyl substituents at the 5th and 3rd positions, respectively, and a ketone functional group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-propan-2-ylnonan-2-one can be achieved through several methods:
Aldol Condensation: This method involves the reaction of 5-ethyl-3-propan-2-ylpentanal with acetone under basic conditions to form the desired ketone.
Grignard Reaction: Another approach is the reaction of 5-ethyl-3-propan-2-ylpentylmagnesium bromide with acetone, followed by acidic workup to yield the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-propan-2-ylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or hydrazines under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-propan-2-ylnonan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-propan-2-ylnonan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-3-methylhexan-2-one: Similar structure but with a shorter carbon chain.
3-Propan-2-yl-5-methylheptan-2-one: Similar structure with different substituents.
5-Ethyl-3-propan-2-ylheptan-2-one: Similar structure with a different carbon chain length.
Uniqueness
5-Ethyl-3-propan-2-ylnonan-2-one is unique due to its specific combination of substituents and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H28O |
|---|---|
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
5-ethyl-3-propan-2-ylnonan-2-one |
InChI |
InChI=1S/C14H28O/c1-6-8-9-13(7-2)10-14(11(3)4)12(5)15/h11,13-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
TYFLCMNCXPCVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(C(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















